N-(2-Biphenyl)anthranilic acid
Description
Historical Context and Evolution of Anthranilic Acid Scaffold Research
The scientific journey of anthranilic acid dates back to its discovery as a component of indigo, a historically significant dye. core.ac.uk Initially, it was also considered a vitamin, designated as Vitamin L1, though it is now understood to be non-essential for human nutrition. wikipedia.org For many years, research centered on its role as an intermediate in the production of dyes and pigments. wikipedia.orgijpsjournal.com
Over the past few decades, the focus of research on the anthranilic acid scaffold has evolved dramatically. ijpsjournal.com Scientists have increasingly explored its potential as a core structure for creating complex molecules. Its role as a biochemical precursor to the amino acid tryptophan highlighted its biological significance early on. core.ac.ukdiva-portal.org This biological connection spurred investigations into its derivatives for various applications. Over the last thirty years, a substantial body of literature has documented the synthesis of numerous anthranilic acid analogs with a wide range of properties, from anti-inflammatory to antimicrobial. researchgate.netijpsjournal.com This evolution reflects a shift from its industrial origins to its current status as a privileged scaffold in medicinal chemistry and materials science. nih.govmdpi.com
Significance of the Anthranilic Acid Core in Advanced Organic Synthesis
The anthranilic acid core is a cornerstone in advanced organic synthesis due to its cost-effectiveness and versatility as a starting material. diva-portal.orgresearchgate.net Its bifunctional nature, with an amine and a carboxylic acid in an ortho arrangement, allows for a multitude of chemical transformations. mdpi.com This structure is particularly well-suited for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. diva-portal.orgresearchgate.net
In contemporary synthesis, the anthranilic acid scaffold is utilized to create large libraries of compounds for structure-activity relationship (SAR) studies, which are crucial for drug discovery. researchgate.netijpsjournal.com The ability to easily modify the scaffold allows chemists to fine-tune the properties of the resulting molecules. researchgate.net For instance, it is a key precursor for fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.com Furthermore, its derivatives are integral to the synthesis of various other compounds, including diuretics, anticoagulants, and antiallergic agents. ijpsjournal.commdpi.com The reactivity of its functional groups enables its use in diverse reactions, such as the formation of amides, esters, and more complex heterocyclic structures like quinazolines and benzodiazepines. core.ac.ukmdpi.com The development of new catalytic methods, such as copper-catalyzed C-N bond formation, has further expanded the utility of anthranilic acid derivatives in synthesizing N-aryl compounds. nih.gov
Overview of N-(2-Biphenyl)anthranilic Acid within Contemporary Academic Chemical Research Frameworks
This compound is an N-aryl derivative of anthranilic acid that has been a subject of interest in modern chemical synthesis research. As part of the broader class of N-aryl anthranilic acids, it is structurally related to compounds with known biological importance, such as NSAIDs. nih.gov Research in this area often focuses on developing efficient and selective methods for their synthesis.
A notable development in the synthesis of N-aryl anthranilic acids has been the use of copper-catalyzed cross-coupling reactions. nih.gov This methodology allows for the effective amination of 2-chlorobenzoic acids with various aniline (B41778) derivatives, eliminating the need for protecting the carboxylic acid group. In a specific example of this, this compound was synthesized from 2-chlorobenzoic acid and 2-aminobiphenyl (B1664054). nih.gov The reaction demonstrated high efficiency even with sterically hindered starting materials.
Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| 2-Chlorobenzoic acid | 2-Aminobiphenyl | Cu/Cu₂O | 85% | nih.gov |
This synthetic route highlights the robustness of modern catalytic methods in accessing complex molecular architectures. The resulting compound, this compound, and its analogs are valuable for further investigation into their solid-state structures and potential applications, building upon the rich chemical history of the anthranilic acid scaffold. nih.govresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C19H15NO2 |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-(2-phenylanilino)benzoic acid |
InChI |
InChI=1S/C19H15NO2/c21-19(22)16-11-5-7-13-18(16)20-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13,20H,(H,21,22) |
InChI Key |
YKXRPQKGOAZEFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of N 2 Biphenyl Anthranilic Acid
Retrosynthetic Analysis and Strategic Design for N-Arylated Anthranilic Acids
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-arylated anthranilic acids, the primary disconnection strategy involves breaking the C-N bond formed between the nitrogen atom of the anthranilic acid moiety and the aryl group.
In the case of N-(2-Biphenyl)anthranilic acid, this disconnection leads to two primary synthetic routes:
Route A: Disconnecting the bond between the nitrogen and the biphenyl (B1667301) group. This suggests a reaction between anthranilic acid (or its ester derivative) and a 2-halobiphenyl or a related activated biphenyl species.
Route B: Disconnecting the bond between the nitrogen and the carboxylated phenyl ring. This points to a reaction between 2-aminobiphenyl (B1664054) and a 2-halobenzoic acid (or its ester).
The choice between these routes often depends on the availability and reactivity of the starting materials. Both strategies primarily rely on cross-coupling reactions to form the desired C-N bond.
Classical and Contemporary Approaches to N-Arylation of Anthranilic Acid Derivatives
The formation of the N-aryl bond in anthranilic acid derivatives is a cornerstone of their synthesis. Over the years, several methods have been developed, ranging from classical copper-mediated reactions to modern palladium-catalyzed transformations.
Ullmann and Buchwald-Hartwig Amination Strategies for N-Arylation
Two of the most prominent methods for N-arylation are the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann condensation is a classical method that utilizes a copper catalyst to couple an aryl halide with an amine, alcohol, or thiol. organic-chemistry.orgresearchgate.net In the context of this compound synthesis, this could involve the reaction of 2-chlorobenzoic acid with 2-aminobiphenyl in the presence of a copper catalyst, often with high temperatures and a base like potassium carbonate. ijpsonline.com While historically significant, traditional Ullmann reactions often require harsh conditions, long reaction times, and stoichiometric amounts of copper. nih.gov Modern modifications have led to improved efficiency under milder conditions. researchgate.netnih.gov For instance, a chemo- and regioselective copper-catalyzed cross-coupling has been developed for the effective amination of 2-chlorobenzoic acids with various aniline (B41778) derivatives, yielding N-aryl anthranilic acids in high yields without the need for protecting the carboxylic acid group. nih.govnih.gov
The Buchwald-Hartwig amination is a more contemporary, palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-N bond formation. wikipedia.org This reaction typically offers milder conditions, broader substrate scope, and higher functional group tolerance compared to the classical Ullmann reaction. wikipedia.orgresearchgate.net The synthesis of N-arylated anthranilic acids via Buchwald-Hartwig amination often involves coupling an aryl halide (or triflate) with an anthranilic acid ester, followed by hydrolysis of the ester to yield the final acid. nih.govnih.gov The use of sterically hindered phosphine (B1218219) ligands is crucial for the high efficiency of the palladium catalyst. wikipedia.org This method has been successfully applied to the synthesis of a wide array of N-aryl anthranilic acid derivatives. rsc.org
Table 1: Comparison of Ullmann and Buchwald-Hartwig Amination for N-Arylation
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
|---|---|---|
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Ligands | Often no ligand or simple ligands (e.g., 1,10-phenanthroline) | Bulky, electron-rich phosphine ligands (e.g., BINAP, dppf) wikipedia.org |
| Reaction Conditions | Often harsh (high temperatures) nih.gov | Generally milder wikipedia.org |
| Substrate Scope | Can be limited nih.gov | Broad, high functional group tolerance wikipedia.org |
| Key Transformation | Ar-X + H₂N-Ar' → Ar-NH-Ar' | Ar-X + H₂N-Ar' → Ar-NH-Ar' |
Alternative Synthetic Routes to this compound
Beyond the Ullmann and Buchwald-Hartwig reactions, other synthetic strategies have been explored. One such method involves the nucleophilic aromatic substitution (SNA_r) of highly activated aryl halides. For example, unprotected 2-fluoro- or 2-methoxybenzoic acids can react with lithioamides under mild, catalyst-free conditions to afford N-aryl and N-alkyl anthranilic acids. acs.org
Another approach utilizes diaryliodonium salts as arylating agents. su.se These hypervalent iodine reagents can participate in copper-catalyzed or metal-free N-arylation reactions. su.sebeilstein-journals.org For instance, copper-catalyzed N-arylation of amines with aryliodonium ylides has been developed in water, offering a more sustainable method. beilstein-journals.org
Optimization of Reaction Conditions and Yield Enhancement in N-Arylation
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, and temperature.
In copper-catalyzed Ullmann reactions , the combination of Cu and Cu₂O has been shown to significantly improve yields compared to using either catalyst alone. nih.gov The choice of solvent is also crucial, with polar aprotic solvents like DMF or solvents such as n-butanol and 2-ethoxyethanol (B86334) often providing better results than water or ethylene (B1197577) glycol under certain conditions. nih.govscielo.br The base, typically an inorganic carbonate like K₂CO₃, is essential for the reaction to proceed.
For palladium-catalyzed Buchwald-Hartwig aminations , the ligand plays a paramount role. The development of increasingly bulky and electron-rich phosphine ligands has dramatically expanded the reaction's scope and efficiency. wikipedia.org The choice of base is also critical, with common bases including sodium tert-butoxide (NaO_t_Bu) and potassium phosphate (B84403) (K₃PO₄). Solvents like toluene, dioxane, and THF are frequently employed.
Table 2: Example of Reaction Condition Optimization for Copper-Catalyzed N-Arylation
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | CuI | K₂CO₃ | DMF | 100 | High | sorbonne-universite.fr |
| 2 | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 76 | nih.gov |
| 3 | CuI | K₂CO₃ | DMF/H₂O | MW | 82 | scielo.br |
Green Chemistry Principles in the Synthesis of Anthranilic Acid Derivatives
In recent years, there has been a significant push to incorporate green chemistry principles into the synthesis of pharmaceuticals and fine chemicals, including anthranilic acid derivatives. nih.gov This involves using less hazardous solvents, reducing energy consumption, and improving atom economy. rsc.org
Several strategies are being employed to make the synthesis of N-arylated anthranilates more sustainable:
Use of Greener Solvents: Researchers are exploring the use of water, ionic liquids, or deep eutectic solvents (DESs) as alternatives to volatile organic compounds (VOCs). beilstein-journals.orgresearchgate.netresearchgate.net For example, copper sulfate-catalyzed N-arylation of amines has been successfully performed in water. beilstein-journals.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. scielo.brtandfonline.com This has been applied to Ullmann couplings to produce N-aryl anthranilic acids in good to excellent yields. scielo.br
Catalyst Efficiency and Reusability: Efforts are underway to develop more active and recyclable catalysts to minimize metal waste. rsc.org This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture.
Metal-Free Reactions: The development of metal-free arylation methods, such as those using diaryliodonium salts, eliminates the issue of toxic metal contamination in the final product. acs.orgsu.se
By embracing these green chemistry principles, the synthesis of this compound and its derivatives can become more environmentally benign and economically viable. nih.gov
Advanced Spectroscopic and Structural Elucidation of N 2 Biphenyl Anthranilic Acid and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis.nih.govrsc.orgresearchgate.net
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of N-(2-Biphenyl)anthranilic acid and its derivatives, offering detailed insights into the molecular framework and conformational dynamics in solution. nih.govrsc.orgresearchgate.net
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and purity of this compound. The ¹H NMR spectrum of this compound, synthesized from 2-chlorobenzoic acid and 2-aminobiphenyl (B1664054), displays characteristic signals that correspond to the distinct protons within the molecule. For instance, a broad singlet observed for the amine proton (N-H), and a complex multiplet in the aromatic region (approximately 7.20–7.52 ppm) are indicative of the eleven protons of the biphenyl (B1667301) and anthranilic acid moieties. nih.gov The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift. ijpsonline.com
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. In a study using DMSO-d6 as the solvent, the carbonyl carbon of the carboxylic acid in an analogue was observed at a characteristic downfield shift. nih.gov The aromatic region of the spectrum shows a multitude of signals corresponding to the inequivalent carbons of the two phenyl rings and the anthranilate core.
A representative, though not exhaustive, compilation of ¹H and ¹³C NMR data for this compound and a related analogue is presented below.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of organic molecules by providing highly accurate mass measurements. For this compound (C₁₉H₁₅NO₂), the theoretical exact mass can be calculated and compared against the experimentally measured value. The ability of HRMS to resolve minute mass differences allows for the confident assignment of a molecular formula, distinguishing it from other potential isobaric compounds.
The expected HRMS result for the protonated molecule of this compound, [M+H]⁺, would be a measured m/z value extremely close to its calculated monoisotopic mass. The verification of this value would provide strong evidence for the elemental formula C₁₉H₁₅NO₂.
Fragmentation Pathways and Structural Insights from MS/MS
Tandem mass spectrometry (MS/MS) provides critical information about a molecule's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. Although direct MS/MS studies on this compound were not found, its fragmentation pattern can be predicted based on the known behavior of its core structures: N-phenylanthranilic acid and biphenyl.
For the analogous compound N-phenylanthranilic acid, electron ionization (EI) mass spectrometry shows a prominent molecular ion peak. nih.gov Subsequent fragmentation of related 2'-substituted N-phenylanthranilic acids under electron impact involves characteristic losses from the carboxylic acid group and cleavages related to the substituent. acs.org Common fragmentation pathways for aromatic carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (•COOH or CO₂).
The biphenyl moiety's fragmentation is influenced by its substituents. In polychlorinated biphenyls (PCBs), for example, fragmentation is characterized by the sequential loss of chlorine atoms or HCl. rsc.orgdioxin20xx.org The fragmentation of the unsubstituted biphenyl itself can involve complex rearrangements and losses of hydrogen and carbon atoms. acs.org
Based on these principles, a proposed MS/MS fragmentation pathway for this compound ([M+H]⁺) would likely initiate with cleavages associated with the most labile functional groups. Key expected fragmentation steps include:
Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, a common fragmentation for aromatic acids.
Loss of water: Elimination of H₂O (18 Da) from the carboxylic acid.
Cleavage of the C-N bond: Scission of the bond linking the anthranilic acid and biphenyl moieties.
Ring fragmentation: Fragmentation of the biphenyl or benzene (B151609) rings, though this typically requires higher collision energy.
The following table outlines a hypothetical fragmentation pattern for this compound.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Structural Interpretation |
| 289.12 | [C₁₈H₁₅N]⁺ | CO₂ (44.00 Da) | Loss of the carboxyl group. |
| 289.12 | [C₁₉H₁₃O]⁺ | NH₃ (17.03 Da) | Loss of ammonia. |
| 289.12 | [C₁₂H₉]⁺ | C₇H₆NO₂ (136.04 Da) | Cleavage yielding the biphenyl cation. |
| 289.12 | [C₇H₆NO₂]⁺ | C₁₂H₉ (153.07 Da) | Cleavage yielding the protonated anthranilic acid moiety. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the molecular structure of a compound. The analysis of this compound would reveal characteristic vibrations from its constituent parts: the carboxylic acid, the secondary amine, and the two aromatic ring systems.
Infrared (IR) Spectroscopy: The IR spectrum of the related N-phenylanthranilic acid shows distinctive bands that can be extrapolated to this compound. A key feature is the C=O stretching vibration of the carboxylic acid group, which appears around 1682 cm⁻¹. sjctni.edu The N-H stretching vibration of the secondary amine is expected as a single, relatively weak band in the region of 3310-3350 cm⁻¹. acta.co.in The C-N stretching of the aromatic amine is observed near 1156 cm⁻¹. sjctni.edu Additionally, strong bands corresponding to C-C stretching in the aromatic rings are expected between 1500 and 1600 cm⁻¹. scirp.org
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. In studies of 2-aminobiphenyl, strong Raman signals are observed for the symmetric and asymmetric C-H stretching modes of the phenyl rings around 3061-3071 cm⁻¹. researchgate.net For poly-N-phenylanthranilic acid, Raman spectra show a prominent G band near 1596 cm⁻¹ (from sp² aromatic carbons) and a D band around 1350 cm⁻¹ (from sp³ carbons), which are characteristic of carbonaceous materials. nih.gov For the monomer this compound, distinct, sharp peaks corresponding to the vibrations of the aromatic rings would be expected to dominate the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference Compound(s) |
| O-H (Carboxylic Acid) | Stretching | 3000 - 2500 (broad) | IR | N-phenylanthranilic acid |
| N-H (Secondary Amine) | Stretching | 3350 - 3310 | IR | N-phenylanthranilic acid |
| C-H (Aromatic) | Stretching | 3100 - 3000 | IR, Raman | 2-aminobiphenyl |
| C=O (Carboxylic Acid) | Stretching | ~1680 | IR | N-phenylanthranilic acid |
| C=C (Aromatic) | Ring Stretching | 1600 - 1500 | IR, Raman | N-phenylanthranilic acid |
| C-N (Aromatic Amine) | Stretching | ~1156 | IR | N-phenylanthranilic acid |
Theoretical and Computational Investigations of N 2 Biphenyl Anthranilic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structure, stability, and reactivity. jmchemsci.com These methods are particularly useful for studying complex organic molecules like N-aryl anthranilic acids. researchgate.net
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. jmchemsci.com It is widely employed for optimizing molecular geometries to their lowest energy state and for calculating various electronic properties. eurjchem.com For N-aryl anthranilic acid derivatives, DFT calculations, often using functionals like B3LYP, are performed to determine optimized bond lengths, bond angles, and dihedral angles. eurjchem.comcore.ac.uk
The conformational flexibility of fenamates is a key characteristic, primarily due to the rotation around the N-C(phenyl) bond. nih.govrsc.org This rotation is influenced by steric hindrance from substituents and the formation of intramolecular hydrogen bonds between the N-H group and the carboxylic acid's carbonyl oxygen. nih.govrsc.org DFT studies on related molecules like mefenamic acid have shown that the molecule adopts a non-equilibrium conformation in the crystal phase due to intermolecular interactions and packing effects. nih.gov
Key electronic properties calculated via DFT include dipole moment, polarizability, and energies of molecular orbitals. These parameters help in understanding the molecule's stability and charge distribution. jmchemsci.com For example, DFT calculations have been used to assist in the assignment of spectroscopic peaks for platinum complexes of N-phenylanthranilic acid. core.ac.uk
Table 1: Illustrative Electronic Properties of Anthranilic Acid Derivatives from DFT Calculations Note: This table presents example data from various studies on anthranilic acid derivatives to illustrate the type of information obtained from DFT calculations. Specific values for N-(2-Biphenyl)anthranilic acid would require a dedicated computational study.
| Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Source |
| Anthranilic Acid Hybrid | B3LYP/6-311G(d,p) | -5.79 | -1.58 | 4.21 | 3.11 | nih.gov |
| N-phenylanthranilic acid complex | DFT/B3LYP/LANL2DZ | -5.45 | -1.98 | 3.47 | - | dicames.online |
| TBP | B3LYP/6-31G** | -8.11 | -0.19 | 7.92 | 3.19 | tandfonline.com |
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial indicator of molecular stability and reactivity. acs.org A small energy gap suggests higher reactivity and polarizability, while a large gap indicates higher stability. acs.org In studies of anthranilic acid derivatives, the HOMO-LUMO gap is analyzed to understand charge transfer within the molecule. jmchemsci.com
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. tandfonline.com It helps in identifying the regions susceptible to electrophilic and nucleophilic attack. tandfonline.comacs.org In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. acs.org For anthranilic acid derivatives, MEP analysis can reveal the reactive sites, with negative potential often localized around the oxygen atoms of the carboxyl group and positive potential near the amine hydrogen. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov This technique provides detailed insights into a molecule's behavior within a biological target or in different solvent environments. nih.govtandfonline.com For conformationally flexible molecules like this compound, MD simulations are invaluable for exploring the conformational landscape, which details the different spatial arrangements the molecule can adopt. quimicaorganica.org
The fenamate family of molecules is known for its conformational polymorphism, where the torsion angle between the two aromatic rings varies significantly, leading to different crystal packing arrangements. rsc.org MD simulations can be used to study this conformational heterogeneity and the plasticity of the molecule in solution. mdpi.com These simulations can track key dihedral angles and the stability of intramolecular hydrogen bonds in the presence of a solvent. mdpi.com
Solvent effects are crucial as they can significantly influence molecular conformation and interactions. MD simulations explicitly model solvent molecules (like water), allowing for the study of how the solvent affects the stability of different conformers and the accessibility of functional groups. For instance, the addition of a hydrogen-bond-accepting solvent can alter the chemical shifts of exposed N-H protons, an effect that can be both simulated and observed experimentally. mdpi.com
In Silico Mechanistic Predictions for Chemical Transformations
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. In silico predictions can map out reaction pathways, identify transition states, and calculate activation energies, offering insights that can be difficult to obtain through experiments alone.
For N-aryl anthranilic acids, computational methods can be used to study their synthesis, which often involves copper-catalyzed cross-coupling reactions (Ullmann condensation). nih.gov DFT calculations can model the catalytic cycle, including the oxidative addition, reductive elimination, and intermediate coordination steps, to understand how factors like the choice of ligand and base influence reaction efficiency.
Furthermore, theoretical studies have been conducted on the C-H activation mediated by first-row transition metals like iron. jmchemsci.com Such calculations can determine the feasibility of different spin states (e.g., doublet vs. quartet) for the metal center during the C-H activation step and calculate the associated energy barriers. jmchemsci.com This type of analysis is crucial for developing new, efficient synthetic routes to complex molecules like this compound.
Ligand-Target Interaction Modeling at the Molecular Level
Understanding how a molecule like this compound interacts with biological targets is key to discovering its potential therapeutic applications. Molecular docking and other modeling techniques are central to this process. openaccessjournals.com N-aryl anthranilic acids are known to be non-steroidal anti-inflammatory drugs (NSAIDs), and their derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX). jmchemsci.comresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a target macromolecule, such as a protein. openaccessjournals.com The process involves two main steps: sampling the possible conformations of the ligand within the binding site and then ranking these conformations using a scoring function to estimate the binding affinity. iaanalysis.comcomputabio.com The fundamental principle is that the ligand and receptor must be sterically and electrostatically complementary. iaanalysis.com
Binding site prediction is the first crucial step in docking. hansshodhsudha.com A protein may have multiple cavities on its surface, and identifying the correct one for ligand binding is essential. This is often done by using the coordinates of a known co-crystallized ligand or by using algorithms that analyze the protein's surface topology to find druggable pockets. hansshodhsudha.com
Once a binding site is identified, the docking algorithm places the ligand in the site and explores its rotational and translational freedom, as well as its internal conformational flexibility. computabio.com The resulting poses are scored based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and the estimated free energy of binding. asianpubs.org Docking studies on anthranilic acid derivatives have been used to predict their interactions with targets like DNA gyrase and various enzymes, helping to rationalize their biological activity. mdpi.comasianpubs.orgresearchgate.net
Table 2: Example Molecular Docking Results for Anthranilic Acid Derivatives against Biological Targets Note: This table is illustrative, showing the types of results obtained from docking studies on related compounds.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Source |
| N-phenyl anthranilic acid derivative MB-5 | DNA Gyrase | -8.7 | Ser171, Ser172, Lys45, Arg91, His45, Leu98 | asianpubs.org |
| Anthranilic acid hybrid 3 | Albumin (Site I) | -5.74 | - | mdpi.com |
| Zinc(II) N-Phenylanthranilate Complex | SARS-CoV-2 Main Protease | -7.2 | - | dicames.online |
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning-Based Predictors
A comprehensive review of scientific literature reveals a lack of specific Quantitative Structure-Activity Relationship (QSAR) and machine learning-based predictor studies focused exclusively on This compound . Research in this area tends to concentrate on the broader class of N-arylanthranilic acids or fenamates, of which this compound is a member. These studies aim to build models that correlate the structural features of these compounds with their biological activities, primarily their anti-inflammatory effects.
While direct QSAR or machine learning models for this compound are not available, the principles and findings from studies on related compounds can provide some theoretical insights. For instance, research on N-arylanthranilic acid derivatives has shown that the anti-inflammatory activity is influenced by the nature and position of substituents on the N-aryl ring. researchgate.net
General Findings from Related Compounds:
QSAR studies on various N-phenylanthranilic acid derivatives have been conducted to understand the structural requirements for different biological activities. For example, studies have explored their role as inhibitors of methionine aminopeptidase-2 and as CCK(1) receptor antagonists. sums.ac.irnih.gov In these studies, various molecular descriptors are calculated and correlated with biological activity to develop predictive models.
One study on a series of 26 N-arylanthranilic acids used quantum chemical descriptors and structural molecular fragments to predict anti-inflammatory activity, achieving a high correlation with experimental data. researchgate.net Such models, typically developed using Multiple Linear Regression (MLR), highlight the importance of electronic and steric properties of the molecules. researchgate.net
Machine learning techniques, such as Support Vector Machines (SVM) and Random Forest (RF), have been applied to larger datasets of cyclooxygenase-2 (COX-2) inhibitors, a class to which many fenamates belong. These models can classify compounds as active or inactive based on their structural features. medcraveonline.com For instance, a study on 2925 diverse COX-2 inhibitors developed classification models with high accuracy, demonstrating the potential of machine learning in this area. medcraveonline.com
Data from Related Structure-Activity Relationship Studies:
While a specific data table for QSAR of this compound cannot be generated due to the absence of dedicated studies, the following table illustrates the type of data presented in studies on related fenamates, showing the structure-activity relationship for the activation of Slo2.1 channels. nih.gov It is important to note that this compound was not explicitly included in this particular study.
| Compound Name | Structure | EC50 (mM) for Slo2.1 Activation |
| Meclofenamic acid | 2-[(2,6-dichloro-3-methylphenyl)amino]benzoic acid | 0.08 ± 0.01 |
| Tolfenamic acid | 2-[(3-chloro-2-methylphenyl)amino]benzoic acid | 0.23 ± 0.03 |
| Mefenamic acid | 2-[(2,3-dimethylphenyl)amino]benzoic acid | 0.49 ± 0.05 |
| Diclofenac (as sodium salt) | 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid sodium salt | 0.68 ± 0.19 |
| Flufenamic acid | 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid | 1.4 ± 0.1 |
| Niflumic acid | 2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid | 2.1 ± 0.1 |
This table is for illustrative purposes to show the kind of data generated in SAR studies of related compounds and is based on findings from a study on fenamates as Slo2.1 channel activators. nih.gov
Chemical Reactivity and Advanced Derivatization Studies of N 2 Biphenyl Anthranilic Acid
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Moiety
The biphenyl moiety of N-(2-Biphenyl)anthranilic acid presents two aromatic rings that can potentially undergo electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions are governed by the electronic effects of the substituents on each ring. The anthranilic acid portion, connected at the 2-position of one of the phenyl rings, acts as a deactivating group due to the electron-withdrawing nature of the carboxylic acid and the resonance-donating but inductively withdrawing character of the secondary amine.
In contrast, the terminal phenyl ring of the biphenyl group is expected to behave similarly to unsubstituted benzene (B151609) in electrophilic aromatic substitution reactions. Therefore, electrophilic attack is more likely to occur on this terminal ring, leading to ortho- and para-substituted products. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
Nucleophilic aromatic substitution (SNAAr) on the biphenyl moiety is less common and generally requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. In the case of this compound, the absence of such activating groups makes direct nucleophilic attack on the biphenyl rings challenging under standard conditions. However, derivatization of the biphenyl moiety to include suitable leaving groups and electron-withdrawing substituents could potentially enable such transformations.
Functional Group Interconversions of the Carboxylic Acid and Amine Moieties
The carboxylic acid and secondary amine functionalities of this compound are prime sites for a variety of functional group interconversions, allowing for the synthesis of a wide array of derivatives.
The carboxylic acid group can be readily converted into esters, amides, and acid chlorides. Esterification can be achieved through Fischer esterification with alcohols under acidic catalysis or by reaction with alkyl halides in the presence of a base. Amide formation is typically accomplished by first activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine icsrr.com.
The secondary amine group can undergo N-alkylation, N-acylation, and N-arylation reactions. N-acylation can be achieved by reacting the parent molecule with acid chlorides or anhydrides. These reactions are fundamental in the synthesis of various biologically active molecules.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Alcohol, Acid catalyst | Ester derivative | Esterification |
| This compound | SOCl₂, Amine | Amide derivative | Amide formation |
| This compound | Acid chloride/anhydride | N-acyl derivative | N-acylation |
Cyclization Reactions and Heterocycle Formation
A significant reaction of N-phenylanthranilic acid derivatives, including this compound, is their intramolecular cyclization to form acridones. This acid-catalyzed condensation reaction, often referred to as the Bernthsen acridine (B1665455) synthesis, typically involves heating the N-aryl anthranilic acid in the presence of a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA) ekb.egorgsyn.orgjocpr.com. The resulting acridone (B373769) scaffold is a core structure in many biologically active compounds and natural products nih.gov.
The general mechanism involves the protonation of the carbonyl group of the carboxylic acid, followed by an intramolecular electrophilic attack of the activated carbonyl carbon onto the ortho-position of the adjacent phenyl ring of the biphenyl moiety. Subsequent dehydration leads to the formation of the tricyclic acridone ring system.
Beyond acridone formation, the versatile structure of this compound allows for its use as a precursor in the synthesis of other heterocyclic systems. For instance, derivatives of the carboxylic acid and amine groups can be utilized in condensation reactions with various bifunctional reagents to construct different heterocyclic rings, such as benzodiazepines or quinazolines core.ac.ukki.sediva-portal.org.
| Starting Material | Reagent(s) | Product | Heterocycle Formed |
| This compound | Concentrated H₂SO₄ or PPA | Biphenyl-substituted acridone | Acridone |
| This compound derivatives | Bifunctional reagents | Various | e.g., Benzodiazepines, Quinazolines |
Metal-Catalyzed Coupling Reactions Involving this compound as a Substrate or Ligand
This compound is often synthesized via metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an o-halobenzoic acid with an aniline (B41778) derivative, in this case, 2-aminobiphenyl (B1664054) nih.govacs.orgwikipedia.org. Modified Ullmann-type reactions have been developed to improve yields and reaction conditions, for example, by using ionic liquids as the solvent colab.ws.
Conversely, this compound and its derivatives can serve as ligands in metal-catalyzed cross-coupling reactions. The presence of both a nitrogen and an oxygen donor atom allows for the formation of stable chelate complexes with transition metals like palladium, copper, and rhodium. These metal complexes can exhibit catalytic activity in various organic transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The steric and electronic properties of the biphenyl group can influence the stability and catalytic efficiency of the resulting metal complexes nih.gov.
| Reaction Type | Role of this compound | Metal Catalyst | Key Transformation |
| Ullmann Condensation | Product | Copper | Formation of C-N bond to synthesize the title compound |
| Suzuki-Miyaura Coupling | Potential Ligand | Palladium | Formation of C-C bonds |
| Buchwald-Hartwig Amination | Potential Ligand | Palladium | Formation of C-N bonds |
Principles of Structure-Reactivity Relationships in this compound Transformations
The reactivity of this compound is intricately linked to its molecular structure, with both steric and electronic effects playing crucial roles in dictating the outcome of its chemical transformations.
Steric Effects: The bulky 2-biphenyl substituent introduces considerable steric hindrance around the secondary amine and the carboxylic acid group. This steric bulk can influence the rate and feasibility of reactions involving these functional groups. For instance, the approach of bulky reagents to the amine or carboxyl group may be impeded. In cyclization reactions to form acridones, the steric demand of the biphenyl group can affect the ease of ring closure. The conformation of the biphenyl moiety itself, specifically the dihedral angle between the two phenyl rings, can also impact reactivity by altering the electronic communication between the rings. The presence of bulky substituents can lead to a release of steric repulsion in the transition state of certain reactions, which can, in some cases, accelerate the reaction rate nih.govnjtech.edu.cn.
The balance between these steric and electronic factors is critical in controlling the regioselectivity and stereoselectivity of reactions involving this compound and is a key consideration in the design of synthetic routes utilizing this compound.
Mechanistic Studies of Molecular Interactions Involving N 2 Biphenyl Anthranilic Acid
In Vitro Binding and Enzyme Kinetic Analysis Methodologies
In vitro assays are crucial for the initial characterization of the interaction between a ligand like N-(2-Biphenyl)anthranilic acid and its biological targets. These methods allow for the quantitative assessment of binding and inhibitory activity under controlled laboratory conditions.
Receptor-ligand binding assays are designed to measure the affinity of a ligand for its receptor. These assays typically involve incubating the ligand with a source of the receptor, which can be in the form of purified proteins, cell membranes, or whole cells. nih.gov The choice of assay format, such as filtration binding or Scintillation Proximity Assay (SPA), depends on the nature of the receptor and ligand. nih.gov
For derivatives of anthranilic acid, structure-affinity relationship (SAR) studies are commonly performed to understand how chemical modifications influence binding affinity. nih.govkuleuven.benih.gov In a study investigating a series of biphenyl (B1667301) anthranilic acid agonists for the HCA2 receptor, researchers synthesized 27 compounds to explore these relationships. nih.govkuleuven.be Such studies often utilize competitive binding assays, where the test compound's ability to displace a labeled ligand from the receptor is measured. This approach allows for the determination of the compound's affinity, often expressed as an IC50 or Ki value. researchgate.net
Key methodological considerations include:
Source of Receptor: Utilizing appropriate cell lines or membrane preparations that express the target receptor, such as HEK293 cells. nih.govkuleuven.be
Labeled Ligand: Selection of a high-affinity radiolabeled or fluorescently labeled ligand that binds specifically to the target.
Assay Conditions: Optimization of buffer composition, incubation time, and temperature to ensure that the binding reaction reaches equilibrium.
Nonspecific Binding: Accurately determining and subtracting nonspecific binding to obtain a true measure of specific receptor-ligand interaction. nih.gov
Enzyme kinetic studies are essential for characterizing the inhibitory potential of compounds like this compound on specific enzymes. These studies measure the effect of the compound on the rate of an enzyme-catalyzed reaction. The half-maximal inhibitory concentration (IC50) is a common metric determined from these assays, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
In studies on related biphenyl anthranilic acid derivatives targeting the HCA2 receptor, IC50 values were determined to quantify their potency. nih.govkuleuven.be Similarly, novel anthranilic acid derivatives have been evaluated for their inhibitory activity against enzymes like α-glucosidase and glycogen (B147801) phosphorylase, yielding IC50 values in the nanomolar range. mdpi.com The determination of the inhibition constant (K_i) provides a more absolute measure of inhibitor potency.
Below is a table summarizing the inhibitory activity of some anthranilic acid derivatives against various targets.
| Compound | Target | IC50 (nM) |
| Biphenyl Anthranilic Acid Derivative 6x | HCA2 Receptor | 23 |
| Biphenyl Anthranilic Acid Derivative 6g | HCA2 Receptor | 75 |
| Biphenyl Anthranilic Acid Derivative 6z | HCA2 Receptor | 108 |
| Anthranilic Acid Derivative 5c | α-glucosidase | 12.47 |
| Anthranilic Acid Derivative 7b | Glycogen Phosphorylase | 13.72 |
This table is generated based on data for derivatives of anthranilic acid to illustrate the application of enzyme kinetic studies. nih.govkuleuven.bemdpi.com
Understanding whether a compound binds to the primary, active site of a protein (orthosteric binding) or to a secondary, regulatory site (allosteric binding) is critical for mechanistic insight. researchgate.netnih.gov
Orthosteric Ligands: These compounds bind to the same site as the endogenous substrate or ligand. nih.gov Their action is typically competitive, and they can either activate or block the protein's function. nih.gov A key challenge with orthosteric drugs is achieving selectivity, as active sites can be highly conserved among protein family members. researchgate.netnih.gov
Allosteric Modulators: These molecules bind to a topographically distinct site on the protein surface, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. researchgate.netnih.gov Allosteric sites are generally less conserved than orthosteric sites, offering the potential for greater drug selectivity and fewer side effects. nih.govnih.gov Allosteric modulators can fine-tune the physiological response to an endogenous agonist rather than simply blocking it. nih.gov
The specific binding mechanism of this compound to its biological targets would be determined through specialized assays. These can include kinetic studies that assess whether the inhibitor is competitive, non-competitive, or uncompetitive, as well as structural biology approaches to visualize the binding site directly.
Biophysical Characterization of this compound – Biomolecule Interactions
Biophysical techniques provide detailed, quantitative data on the physical principles governing molecular interactions, such as kinetics and thermodynamics. These methods are label-free and performed in solution, offering a more direct view of the binding event.
Surface Plasmon Resonance (SPR) is a powerful, real-time, label-free optical technique used to measure biomolecular interactions. nih.gov The method involves immobilizing one interacting partner (e.g., the target protein) onto a sensor chip and flowing the other partner (e.g., this compound) over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. helsinki.fi
SPR analysis provides a wealth of information:
Association Rate Constant (k_a): The rate at which the compound binds to its target.
Dissociation Rate Constant (k_d): The rate at which the compound dissociates from the target.
Equilibrium Dissociation Constant (K_D): A measure of binding affinity, calculated from the ratio of k_d to k_a.
This technique is highly sensitive and requires only small quantities of material. nih.gov It is widely used in drug discovery to screen for binding partners, characterize hit compounds, and optimize lead candidates by providing detailed kinetic profiles of their interactions. mdpi.com
Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com In a typical ITC experiment, a solution of the ligand, such as this compound, is titrated into a sample cell containing the target biomolecule. nih.gov The resulting heat changes are measured by a highly sensitive calorimeter. nih.gov
A single ITC experiment can determine all the thermodynamic parameters of an interaction:
Binding Stoichiometry (n): The ratio of ligand to target in the complex. nih.gov
Binding Affinity (K_A or K_D): The strength of the interaction. nih.gov
Enthalpy Change (ΔH): The heat released or absorbed upon binding, providing insight into the changes in bonding (e.g., hydrogen bonds, van der Waals forces). malvernpanalytical.comnih.gov
Entropy Change (ΔS): The change in the system's disorder upon binding, often related to conformational changes and the displacement of water molecules. malvernpanalytical.com
This complete thermodynamic profile offers deep insights into the molecular forces driving the binding interaction, which is invaluable for understanding the mechanism of action and for the rational design of improved compounds. malvernpanalytical.com
Circular Dichroism (CD) in Monitoring Conformational Changes Upon Binding
Circular Dichroism (CD) spectroscopy is a powerful biophysical technique used to investigate the secondary and tertiary structures of proteins. Changes in the CD spectrum of a protein upon the binding of a ligand, such as this compound, can provide valuable insights into conformational alterations that occur during the molecular recognition process.
In the near-UV region of the electromagnetic spectrum (typically 250-320 nm), the CD signal is sensitive to the environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) and disulfide bonds. These structural features contribute to the tertiary structure of a protein. When a ligand binds, it can perturb the local environment of these chromophores, leading to changes in the near-UV CD spectrum. Such spectral alterations can indicate that the ligand is binding in proximity to these residues and may be inducing a conformational shift in the protein. nih.gov An increase or decrease in the ellipticity, or a shift in the wavelength of CD bands, can be correlated with changes in the protein's tertiary structure, such as a loss or gain of ordered structure in the ligand's vicinity. nih.gov
For instance, studies on the interaction of various ligands with serum albumins, which are common transport proteins for many drugs, have demonstrated the utility of CD spectroscopy. The binding of small molecules to human serum albumin (HSA) can induce noticeable changes in its near-UV CD spectrum, reflecting modifications in the protein's conformation. nih.gov While specific CD studies on this compound are not extensively documented in publicly available literature, the principles of the technique and its application to the broader class of N-phenylanthranilic acids (fenamates) and other non-steroidal anti-inflammatory drugs (NSAIDs) are well-established. These studies collectively suggest that the binding of such ligands can alter the protein's structure, which in turn can influence its function. nih.gov
Mechanistic Insights into Biochemical Pathway Modulation at the Molecular Level
This compound belongs to the fenamate class of compounds, which are derivatives of N-phenylanthranilic acid. nih.gov The primary and most well-understood mechanism of action for this class of molecules is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.gov
The COX enzymes (with COX-1 and COX-2 being the most prominent isoforms) catalyze the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that act as signaling molecules in a wide array of physiological processes, including inflammation, pain, and fever. nih.gov By blocking the active site of COX enzymes, N-phenylanthranilic acid derivatives prevent the synthesis of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects. nih.gov
Beyond the well-established COX inhibition, research has indicated that fenamates can modulate other biochemical pathways, which may be relevant to their therapeutic potential in other diseases. For example, some fenamates have been shown to influence pathways associated with neurodegenerative disorders and cancer. nih.govencyclopedia.pubresearchgate.net One such mechanism involves the modulation of the transcription factor Specificity protein 1 (SP1). encyclopedia.pubresearchgate.net SP1 is involved in the expression of a multitude of genes, including those implicated in the pathology of Alzheimer's disease. researchgate.net By interfering with the activity of SP1, certain fenamates can downregulate the expression of proteins involved in disease progression. researchgate.net
Interrogation of Target Selectivity and Specificity in vitro
The selectivity and specificity of this compound and its analogs for various biological targets have been investigated through in vitro assays. These studies are crucial for understanding the therapeutic potential and potential off-target effects of these compounds. The binding affinity of a compound for its target is often quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), with lower values indicating higher affinity.
Derivatives of biphenyl anthranilic acid have been identified as agonists for the GPR109A/HCA2 receptor, a target for treating dyslipidemia. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the biphenyl and anthranilic acid moieties can significantly impact binding affinity. For example, certain substitutions on the biphenyl ring have led to compounds with high affinity for the HCA2 receptor, with IC50 values in the nanomolar range. nih.gov
In a different context, anthranilic acid-based compounds have been developed as inhibitors of Replication Protein A (RPA), a protein essential for DNA replication and repair and a potential target in cancer therapy. nih.gov High-throughput screening followed by medicinal chemistry optimization has yielded inhibitors with strong binding affinity for the RPA70N domain. The carboxylic acid group of the anthranilic acid moiety has been shown to be crucial for this interaction. nih.gov
The following table summarizes in vitro binding data for some N-phenylanthranilic acid derivatives against different biological targets.
| Compound Class | Target | Parameter | Value | Reference |
|---|---|---|---|---|
| Biphenyl anthranilic acid derivative (6x) | HCA2 Receptor | IC50 | 23 nM | nih.gov |
| Biphenyl anthranilic acid derivative (6g) | HCA2 Receptor | IC50 | 75 nM | nih.gov |
| Anthranilic acid-based inhibitor (20c) | Replication Protein A (RPA70N) | Kd | 812 nM | nih.gov |
| 3,4-diCl substituted biphenyl derivative (25) | Replication Protein A (RPA70N) | Kd | 4 µM | nih.gov |
Structural Basis of Ligand Recognition: Co-crystallography and Mutational Analysis
Understanding the structural basis of how this compound and its analogs bind to their protein targets is fundamental for rational drug design and optimization. Co-crystallography, which involves determining the three-dimensional structure of a ligand bound to its protein target using X-ray diffraction, provides a detailed picture of the binding interactions at the atomic level. Mutational analysis, where specific amino acids in the protein's binding site are altered, can further elucidate the key residues involved in ligand recognition.
For example, the structural basis for the inhibition of Replication Protein A (RPA) by an anthranilic acid-based inhibitor has been elucidated through co-crystallography. nih.gov These studies revealed that the inhibitor binds in a cleft on the RPA70N domain. The carboxylic acid of the anthranilic acid portion of the molecule forms a critical charge-charge interaction with a positively charged arginine residue (Arg41) in the binding pocket. nih.gov Additionally, the amide linker, a common feature in this class of inhibitors, forms a hydrogen bond with an asparagine residue (Asn85), further stabilizing the complex. nih.gov This detailed structural information provides a roadmap for designing more potent and selective RPA inhibitors.
Mutational analysis studies, where key interacting residues identified from co-crystal structures are substituted with other amino acids, can confirm the importance of these residues for ligand binding. For instance, mutating the arginine residue that interacts with the carboxylate of the anthranilic acid in RPA would be expected to significantly reduce the binding affinity of the inhibitor, thereby confirming the crucial role of this electrostatic interaction.
Advanced Analytical and Separation Techniques for N 2 Biphenyl Anthranilic Acid Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantitative analysis of N-(2-Biphenyl)anthranilic acid due to its high resolution and sensitivity. heraldopenaccess.us Reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. nih.govnih.gov This method allows for the effective separation of the main compound from its impurities.
Isocratic elution, where the mobile phase composition remains constant, can be suitable for simple purity assays. nih.gov For more complex samples containing multiple impurities, gradient elution is often necessary to achieve adequate separation. nih.gov UV detection is typically used, with the wavelength selected based on the chromophoric properties of the biphenyl (B1667301) and anthranilic acid moieties in the molecule. nih.govresearchgate.net
Illustrative HPLC Method Parameters for this compound Analysis:
| Parameter | Condition |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Gradient | 50% to 90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The synthesis of this compound can potentially lead to the formation of process-related impurities and positional isomers. HPLC method development is critical for resolving these closely related species. researchgate.net The goal is to create a robust method capable of separating the active pharmaceutical ingredient (API) from all potential impurities, including starting materials, by-products, and degradation products. molnar-institute.com
Method development often follows Quality by Design (QbD) principles to ensure the final method is robust and reliable. researchgate.netmdpi.com This involves systematically screening different stationary phases (e.g., C18, Phenyl, Biphenyl), mobile phase modifiers (e.g., acetonitrile, methanol), and pH conditions to optimize selectivity and resolution. mdpi.com Positional isomers, which have the same mass but differ in the substitution pattern, can be particularly challenging to separate and may require specialized columns or optimized mobile phase conditions. mdpi.com
Hypothetical Chromatographic Data for Impurity Profiling:
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
|---|---|---|
| Anthranilic Acid (Impurity) | 3.5 | 0.29 |
| 2-Bromobenzoic Acid (Impurity) | 5.2 | 0.43 |
| N-(3-Biphenyl)anthranilic acid (Isomer) | 11.8 | 0.98 |
| This compound | 12.0 | 1.00 |
While this compound itself is not chiral, derivatives or related compounds may possess chiral centers or exhibit atropisomerism, where rotation around a single bond is restricted. In such cases, chiral chromatography is essential for separating the enantiomers and determining the enantiomeric excess (ee). heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net The determination of enantiomeric excess is crucial in pharmaceutical development as different enantiomers can have distinct pharmacological activities. heraldopenaccess.us Chiral HPLC methods are generally performed using nonspecific detectors like UV. uma.es
Example Data from a Chiral Separation:
| Enantiomer | Retention Time (min) | Peak Area | % Area |
|---|---|---|---|
| (R)-enantiomer | 9.2 | 145,600 | 1.5 |
| (S)-enantiomer | 10.5 | 9,560,400 | 98.5 |
| Enantiomeric Excess (ee) | | | 97.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com this compound, with its polar carboxylic acid and secondary amine functional groups, has low volatility and is not suitable for direct GC analysis. researchgate.net Therefore, chemical derivatization is required to convert the analyte into a more volatile and thermally stable form. researchgate.netjfda-online.com
Common derivatization strategies include silylation, which targets active hydrogens in acids and amines, and alkylation. nih.gov For example, reacting the compound with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups, increasing volatility. mdpi.com Following separation on a GC column, the mass spectrometer provides structural information and sensitive detection, making it ideal for identifying trace-level impurities or metabolites. nih.gov
Capillary Electrophoresis (CE) for Charge and Size-Based Separations
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. wikipedia.org For this compound, which contains an ionizable carboxylic acid group, Capillary Zone Electrophoresis (CZE) is a suitable mode. In a buffer with a pH above the pKa of the carboxylic acid, the molecule will be negatively charged and migrate toward the anode.
CE offers advantages such as extremely high separation efficiency, short analysis times, and minimal consumption of sample and reagents. nih.gov The technique is performed in a narrow-bore fused-silica capillary, and the flat flow profile of the electroosmotic flow (EOF) leads to very sharp peaks and high resolution, making it complementary to HPLC. wikipedia.orgnih.gov
Thermal Analysis Techniques for Polymorphism and Solid-State Transformations
Thermal analysis techniques are crucial for characterizing the solid-state properties of pharmaceutical compounds, including polymorphism, which is the ability of a substance to exist in multiple crystal forms. thermalsupport.com Different polymorphs can have different physical properties, such as solubility and stability, which can impact the performance of a drug product. shimadzu.com
Differential Scanning Calorimetry (DSC) is a primary tool for investigating polymorphism. shimadzu.com It measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com A DSC thermogram can reveal thermal events such as melting, crystallization, and solid-solid phase transitions. tainstruments.com
Each polymorph of a compound will have a unique melting point and heat of fusion (ΔHfus). shimadzu.com In a DSC experiment, a less stable (metastable) polymorph may melt at a lower temperature, potentially followed by an exothermic recrystallization into a more stable form, which then melts at a higher temperature. thermalsupport.comshimadzu.com This behavior helps to identify and characterize the different polymorphic forms and determine their relative thermodynamic stability. tainstruments.comtsijournals.com
Hypothetical DSC Data for Polymorphs of this compound:
| Polymorphic Form | Melting Point (Tm) | Heat of Fusion (ΔHfus) | Notes |
|---|---|---|---|
| Form I | 185 °C | 95 J/g | Metastable form. |
| Form II | 198 °C | 110 J/g | Thermodynamically stable form. |
Thermogravimetric Analysis (TGA) for Decomposition Mechanisms
Thermogravimetric analysis (TGA) is a crucial technique for elucidating the thermal stability and decomposition pathways of pharmaceutical compounds. In the context of this compound, TGA provides valuable insights into its degradation profile under controlled temperature programming. This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, allowing for the determination of decomposition temperatures, the number of decomposition steps, and the kinetics of thermal degradation.
The thermal decomposition of a molecule like this compound would likely initiate at the most labile bonds. The carboxylic acid group is a common site for initial decarboxylation upon heating. Subsequent degradation could involve the cleavage of the bond between the anthranilic acid moiety and the biphenyl group, followed by the breakdown of the individual aromatic rings at higher temperatures.
To illustrate the type of data obtained from a TGA experiment, a hypothetical decomposition profile for this compound is presented below. This table is for illustrative purposes only and is based on the expected behavior of similar aromatic carboxylic acids.
Hypothetical TGA Decomposition Data for this compound
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment |
|---|---|---|---|
| 1 | 200 - 280 | ~15% | CO2 (Decarboxylation) |
| 2 | 280 - 450 | ~55% | C6H5-C6H4- (Biphenyl group) |
Q & A
Q. What are the primary synthetic strategies for N-(2-Biphenyl)anthranilic acid derivatives?
- Methodological Answer : The Ullmann coupling reaction is a key method for synthesizing N-aryl anthranilic acids. For example, N-(α-ketoacyl)anthranilic acids can be prepared via consecutive oxidation of 4-hydroxyquinolin-2-ones, followed by coupling with aryl halides using copper catalysts and chelating ligands (e.g., 1,10-phenanthroline) . Alternative routes include Fischer indolisation, where N-(α-ketoacyl)anthranilic acids react with phenylhydrazinium chloride in acetic acid under reflux to form indole-carboxamido benzoic acids .
Q. How are this compound derivatives characterized structurally?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁵N) and X-ray crystallography are standard. For example, N-(4-Bromobenzoyl)-anthranilic acid was analyzed via X-ray diffraction to confirm bond lengths and angles, while B3LYP/6-31G+(d,p) computational methods validated vibrational frequencies and chemical shifts . IR spectroscopy further identifies functional groups like amides (1650–1700 cm⁻¹) and carboxylic acids (2500–3300 cm⁻¹).
Q. What in vitro assays are used to evaluate biological activity?
- Methodological Answer : IC₅₀ determination via oocyte-based electrophysiology (e.g., Ca²⁺-activated Cl⁻ channel inhibition assays) is common. For instance, nitro- and fluoro-substituted derivatives showed IC₅₀ values ranging from 6.0 μM (N-(4-nitrophenyl)) to 35.4 μM (N-(3-fluorophenyl)) . Antiproliferative activity is tested using NCI-60 cell lines, with GI₅₀ values calculated via dose-response curves .
Advanced Research Questions
Q. How can substituent effects on biological activity be systematically analyzed?
- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing derivatives with varied substituents (e.g., nitro, fluoro, methoxy) and comparing bioactivity data. For example, nitro groups at the para position (IC₅₀ = 6.0 μM) enhance Ca²⁺-channel blockade compared to meta-substituted analogs (IC₅₀ = 32.1 μM) . Use molecular docking to correlate electronic/steric properties with binding affinity to targets like TRPM2 channels .
Q. How to optimize reaction yields in Fischer indolisation of N-(α-ketoacyl)anthranilic acids?
- Methodological Answer : Catalyst and solvent screening is critical. Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in acetonitrile improves yields (up to 33%) by accelerating cyclization, while acetic acid alone minimizes byproducts like benzoxazinones . Avoid aqueous acids (HCl, H₂SO₄) to prevent amide hydrolysis, which generates anthranilic acid as a side product .
Q. How to resolve contradictions in biological data across studies?
- Methodological Answer : Apply the COMPARE algorithm (NCI database) to correlate compound activity patterns with known mechanisms. For example, pyridinyl ester derivatives of anthranilic acid showed nanomolar GI₅₀ values against leukemia cells, but in vivo xenograft assays revealed moderate efficacy. Cross-referencing COMPARE profiles suggested off-target effects on topoisomerase II .
Q. What strategies mitigate phospholipase A2 (PLA2) inhibition interference in TRP channel studies?
- Methodological Answer : Use N-(p-amylcinnamoyl)anthranilic acid (ACA) as a dual PLA2/TRPM2 blocker. Validate specificity via knockout models: in TRPM2-deficient cells, ACA’s inhibition of oxidative stress responses (e.g., Ca²⁺ influx) is abolished, confirming target engagement . Pair with siRNA silencing to isolate PLA2-mediated effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
